![molecular formula C15H13BrO3 B2559500 Methyl 3-(benzyloxy)-5-bromobenzoate CAS No. 1820683-74-6](/img/structure/B2559500.png)
Methyl 3-(benzyloxy)-5-bromobenzoate
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Overview
Description
Chemical Reactions Analysis
Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods . These studies provide insights into the reactivity and functional group transformations relevant to similar compounds .Physical And Chemical Properties Analysis
The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like "Methyl 3-(benzyloxy)-5-hydroxybenzoate".Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 3-(benzyloxy)-5-bromobenzoate is a promising scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as an antitubercular agent, leveraging its structural features to inhibit the salicylate synthase from Mycobacterium tuberculosis . Further studies could lead to the development of potent drugs for tuberculosis treatment.
Organic Synthesis and Stereoselective Reactions
The compound’s benzyl ether group (benzyloxy) provides a handle for functionalization. Researchers have used it in the synthesis of beta-amino acid derivatives through Arndt-Eistert homologation and Wolff rearrangement reactions . These reactions allow for the creation of diverse chemical structures, making it valuable in organic synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Methyl 3-(benzyloxy)-5-bromobenzoate can serve as a substrate in Suzuki–Miyaura cross-coupling reactions . These reactions enable the formation of carbon–carbon bonds, essential for constructing complex molecules. Researchers explore its compatibility with various boron reagents to create functionalized derivatives.
Heterocyclic Chemistry and Mannich Bases
The compound’s oxadiazole moiety allows for the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases . These derivatives exhibit diverse biological activities and can be further modified for specific applications.
Mechanism of Action
The mechanism of action for similar compounds often involves interactions with other chemicals or biological entities. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Future Directions
Future research could focus on further understanding the properties and potential applications of “Methyl 3-(benzyloxy)-5-bromobenzoate” and related compounds. This could include exploring their reactivity, stability, and potential uses in various fields such as medicine, materials science, and more .
properties
IUPAC Name |
methyl 3-bromo-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQMBJXLSNIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-5-bromobenzoate |
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